Mycalamide B
Description
Significance of Marine Natural Products in Chemical Biology
Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. mdpi.com These compounds, often produced by the organisms themselves or their symbiotic microorganisms, play crucial roles in defense, communication, and regulation within their environment. researchgate.net For chemical biologists and medicinal chemists, the marine environment represents a vast and relatively untapped reservoir of novel chemical scaffolds with the potential to modulate biological processes in ways that terrestrial natural products or synthetic compounds may not. The discovery of compounds like the antiviral agent Ara-A (vidarabine) from the sponge Tethya crypta highlighted the therapeutic potential of marine-derived nucleosides and spurred further exploration of marine biodiversity for drug discovery. mdpi.com
Overview of Mycalamide B and Related Pederin-Family Compounds
This compound belongs to the pederin (B1238746) family of polyketide compounds, which are characterized by a core structure featuring two dihydropyran rings linked by an N-acyl aminal. ingentaconnect.comresearchgate.net This family also includes mycalamide A, onnamides, theopederins, and pederin itself, a toxin originally isolated from the terrestrial blister beetle Paederus fuscipes. ingentaconnect.comnih.gov Despite their different origins—marine sponges for the mycalamides and onnamides, and terrestrial insects for pederin—these compounds share remarkable structural similarities and potent biological activities, particularly cytotoxicity and antitumor effects. nih.gov this compound was first isolated from a marine sponge of the genus Mycale collected in New Zealand. rsc.org
Historical Context of Academic Research on this compound
Following the initial isolation and structural elucidation of mycalamides A and B in the late 1980s and early 1990s, research efforts intensified, driven by their potent biological profiles. rsc.org Early studies quickly established their significant antiviral and cytotoxic properties. ingentaconnect.com The limited availability of these compounds from their natural source prompted extensive research into their total synthesis. The first total syntheses of mycalamides were major achievements in organic chemistry, showcasing innovative strategies to construct their complex architecture. nih.govthieme-connect.com Subsequent research has focused on understanding their precise mechanism of action, exploring their therapeutic potential, and developing more efficient synthetic routes and analogs. nih.govcapes.gov.brnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C25H43NO10 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1 |
InChI Key |
AAABMNXUOFPYQK-GRMLSQNXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C |
Synonyms |
mycalamide B |
Origin of Product |
United States |
Natural Origin and Bioprospecting Methodologies for Mycalamide B
Discovery and Isolation from Marine Sponge Genera (e.g., Mycale, Stylinos)
Mycalamide B was first reported in 1990, isolated from a marine sponge of the genus Mycale collected off the coast of New Zealand. researchgate.netrsc.org This discovery followed the initial isolation of its analogue, Mycalamide A, from the same sponge genus in 1988. researchgate.netnih.gov These compounds were identified through bioactivity-directed isolation protocols, specifically targeting their potent antiviral and antitumor properties. nih.govnih.govthieme-connect.com
The Mycale genus, particularly specimens from New Zealand such as Mycale hentscheli, has been a primary source for the isolation of mycalamides A, B, and D. nih.govmdpi.comnih.gov Further research has also identified related compounds in other sponge genera. For instance, Mycalamide C was isolated from a sponge of the genus Stylinos. rsc.orgnih.gov The co-isolation of these structurally similar compounds from different marine sponges suggests a potentially shared or similar origin of their biosynthetic pathways. nih.gov
The discovery of this compound and its congeners underscored the potential of marine sponges as a rich source of novel, biologically active secondary metabolites. thieme-connect.comsemanticscholar.org The initial isolations yielded only microscale quantities of these potent compounds, necessitating highly sensitive analytical techniques for their characterization.
Table 1: Discovery of Selected Mycalamide Compounds
| Compound | Year of Report | Source Organism(s) | Location of Collection |
|---|---|---|---|
| Mycalamide A | 1988 | Mycale sp., Mycale hentscheli | New Zealand researchgate.netnih.govthieme-connect.com |
| This compound | 1990 | Mycale sp. | New Zealand researchgate.netrsc.orgmdpi.com |
| Mycalamide C | ~2000 | Stylinos sp. | Not Specified rsc.orgnih.gov |
| Mycalamide D | ~1990s | Mycale sp. | New Zealand researchgate.netresearchgate.net |
| Mycalamide E | ~2012 | Mycale hentscheli | Pelorus Sound, New Zealand rsc.org |
Hypothesized Symbiotic Microbial Origin of this compound Biosynthesis
While initially isolated from sponge tissue, compelling evidence now indicates that this compound is not produced by the sponge itself but by a symbiotic bacterium living within the sponge holobiont. frontiersin.orgmdpi.comcore.ac.uk This hypothesis is supported by several lines of evidence.
A key observation was the striking structural similarity between the mycalamides and pederin (B1238746), a toxin produced by terrestrial beetles of the genus Paederus. nih.govmdpi.com The pederin family of compounds, including the onnamides and theopederins also found in sponges, are known to be products of bacterial biosynthesis. researchgate.netfrontiersin.org This structural resemblance suggested a common biosynthetic origin, likely from a shared or related bacterial symbiont. core.ac.uk
Metagenomic studies of the marine sponge Mycale hentscheli have provided direct evidence for this hypothesis. nih.govpnas.orgasm.org By sequencing the total DNA from the sponge and its associated microbial community, researchers identified biosynthetic gene clusters (BGCs) responsible for producing complex polyketides. pnas.orgasm.org Specifically, a trans-AT polyketide synthase (PKS) gene cluster nearly identical to the one responsible for onnamide (B1245255) biosynthesis was discovered within the genome of a specific, uncultivated bacterial symbiont. nih.govasm.orgresearchgate.net This finding strongly suggests that this bacterium, named "Candidatus Entomycale ignis," is the true producer of the mycalamides. pnas.org The research indicates a cooperative symbiosis where multiple bacterial species within the sponge microbiome contribute distinct bioactive compounds to the chemical arsenal (B13267) of the host organism. nih.govpnas.orgasm.org
Methodologies for Natural Product Extraction and Purification from Marine Organisms
The isolation of this compound from its marine sponge source is a multi-step process that relies on a combination of extraction and chromatographic techniques, guided by bioassays to track the active compound.
The general workflow begins with the collection and freeze-drying of the sponge material. The dried biomass is then subjected to exhaustive extraction using organic solvents. A common initial step involves extraction with a solvent mixture like dichloromethane/methanol or ethanol (B145695) to create a crude extract containing a wide array of the organism's metabolites. researchgate.netnih.gov
This crude extract is then partitioned between immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity. The bioactive fraction, containing this compound, is then subjected to a series of chromatographic purifications. These methods separate molecules based on properties like size, charge, and polarity. cusat.ac.in Techniques frequently employed include:
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. cusat.ac.in
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is crucial for the final purification steps. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is commonly used to isolate highly pure this compound.
Throughout this process, known as bioactivity-guided fractionation , fractions from each separation step are tested for their biological activity (e.g., cytotoxicity against cancer cell lines like P388). nih.govmdpi.com This ensures that the purification process is focused on isolating the compound responsible for the desired effect. The structure of the final, pure compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 2: General Scheme for this compound Extraction and Purification
| Step | Technique | Purpose |
|---|---|---|
| 1. Initial Extraction | Solvent extraction (e.g., ethanol, dichloromethane/methanol) | To create a crude extract of all soluble metabolites from the sponge biomass. researchgate.netnih.gov |
| 2. Solvent Partitioning | Liquid-liquid extraction (e.g., between water and an organic solvent) | To perform a preliminary separation of compounds based on polarity. |
| 3. Fractionation | Various chromatographic methods (e.g., Size-Exclusion, Column Chromatography) | To progressively separate the complex mixture into simpler fractions. cusat.ac.in |
| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate this compound in high purity. |
| 5. Monitoring | Bioassays (e.g., cytotoxicity assays) | To guide the fractionation process by identifying which fractions contain the active compound. nih.gov |
Advanced Structural Elucidation and Stereochemical Investigations of Mycalamide B
Application of Advanced Spectroscopic Techniques for Structural Determination
The definitive structure of mycalamide B was established through the comprehensive application of advanced spectroscopic methods, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Initial structural work on the mycalamides relied heavily on 1D and 2D NMR techniques. researchgate.net For this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental. researchgate.net These experiments allowed for the establishment of proton-proton and proton-carbon correlations, piecing together the carbon skeleton and the placement of various functional groups. mdpi.com For instance, COSY data revealed the spin systems within the molecule, while HMBC correlations were crucial for connecting these systems across quaternary carbons and heteroatoms. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provided the precise molecular formula for this compound, confirming its elemental composition. mdpi.com This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the unambiguous determination of the molecular formula from the exact mass.
Table 1: Key Spectroscopic Techniques in this compound Structural Elucidation
| Technique | Purpose | Key Findings |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Elucidate the carbon skeleton and proton-carbon connectivity. researchgate.net | Established the sequence of atoms and functional group placement. mdpi.com |
| HRMS | Determine the exact molecular formula. mdpi.com | Confirmed the elemental composition of this compound. |
Stereochemical Assignment and Conformational Analysis
Determining the absolute and relative stereochemistry of the numerous chiral centers in this compound was a significant challenge. The solution-state conformations of this compound have been investigated using NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. canterbury.ac.nz
The absolute configuration of various fragments of related molecules has been determined through total synthesis and comparison with the natural product, as well as by derivatization with chiral reagents. For instance, in studies on related compounds, the stereochemistry of certain centers was established by comparing synthetic stereoisomers with the natural product.
Identification and Significance of Key Structural Motifs
This compound possesses several key structural motifs that are crucial to its architecture and biological activity. These include the trioxadecalin ring system and the α-hydroxyamidoacetal functionality.
The trioxadecalin core is a highly oxygenated and stereochemically complex bicyclic system that forms a significant portion of the molecule. researchgate.net Its synthesis has been a major focus of synthetic efforts towards the mycalamides. researchgate.netacs.org The rigid conformation of this ring system plays a critical role in orienting the various substituents in three-dimensional space.
The α-hydroxyamidoacetal functionality, located at the C7-C10 position, is considered essential for the potent biological activity of the mycalamide family. canterbury.ac.nz This moiety links the two main parts of the molecule. Chemical modification studies have shown that alterations to the C-7 hydroxyl group or the C-10 azaacetal unit lead to a significant decrease or total loss of cytotoxicity. rsc.org
Table 2: Significant Structural Motifs of this compound
| Structural Motif | Location | Significance |
|---|---|---|
| Trioxadecalin Ring System | Core of the molecule researchgate.net | Provides a rigid conformational anchor. researchgate.net |
| α-Hydroxyamidoacetal | C7-C10 linkage | Crucial for biological activity. canterbury.ac.nz |
Structural Comparisons within the Pederin (B1238746), Onnamide (B1245255), and Theopederin Families
This compound belongs to a larger family of structurally related marine and insect-derived natural products, which includes the pederins, onnamides, and theopederins. nih.govnih.gov These compounds share a common biosynthetic origin and exhibit similar potent biological activities. nih.gov
The pederin family , isolated from terrestrial beetles, shares the same pederic acid subunit (the left-hand portion of the molecule) with the mycalamides. nih.govresearchgate.net The primary structural difference lies in the right-hand portion of the molecule. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Mycalamide A |
| This compound |
| Onnamide A |
| Pederin |
Proposed Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of this compound is proposed to follow a pathway analogous to that of pederin and onnamide, which has been elucidated through the identification of their respective gene clusters. pnas.orgpnas.org Early labeling studies on pederin indicated that its backbone is constructed from malonyl-CoA and methylmalonyl-CoA extender units, which is characteristic of a type I polyketide synthase (PKS) pathway. nih.gov
The proposed biosynthetic pathway for the pederin family core structure, which is shared by this compound, begins with a starter module that initiates the polyketide chain assembly. frontiersin.orgresearchgate.net The growing chain is then passed through a series of PKS modules in an assembly-line fashion, with each module adding a specific extender unit (either acetate (B1210297) or propionate) and performing selective reductions. nih.govnih.gov The formation of the characteristic tetrahydropyran (B127337) rings found in this compound is a key feature of this pathway. researchgate.nethelsinki.fi
Metagenomic studies of the marine sponge Mycale hentscheli led to the discovery of the mycalamide (myc) biosynthetic gene cluster, confirming its bacterial origin. pnas.orgasm.org The structure of the this compound polyketide backbone can be predicted based on the sequence and organization of the modules within this gene cluster. The pathway involves the incorporation of both acetate and propionate (B1217596) precursors, which are subsequently modified by various tailoring enzymes to yield the final complex structure.
Table 1: Predicted Precursor Units for Pederin-Family Biosynthesis
| Compound Family | Primary Precursors | Biosynthetic Machinery |
|---|---|---|
| Pederin | Malonyl-CoA, Methylmalonyl-CoA | Type I PKS/NRPS |
| Onnamide | Malonyl-CoA, Methylmalonyl-CoA, Amino Acids | Type I PKS/NRPS |
This table summarizes the common building blocks utilized by the biosynthetic pathways of pederin-family compounds.
Role of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Gene Clusters
The biosynthesis of this compound and its relatives is orchestrated by large, multifunctional enzymes encoded by hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) gene clusters. frontiersin.orghelsinki.finih.gov A defining characteristic of the gene clusters responsible for the pederin family, including the myc cluster for mycalamide, is that they encode a trans-Acyltransferase (AT) PKS system. pnas.orgfrontiersin.org
In a typical cis-AT PKS, the acyltransferase domain responsible for selecting the correct extender unit (malonyl-CoA or methylmalonyl-CoA) is an integral part of each PKS module. nih.gov However, in trans-AT systems, the PKS modules lack their own AT domains. nih.govpnas.org Instead, one or more discrete, stand-alone AT enzymes are encoded in the gene cluster and are utilized iteratively by the different modules to load the appropriate extender units onto the acyl carrier protein (ACP) domains. nih.govhelsinki.fi This trans-AT architecture is a hallmark of polyketide biosynthesis in many uncultivated bacterial symbionts. pnas.org
The mycalamide (myc) gene cluster, identified from a bacterial symbiont of Mycale hentscheli, shows a striking resemblance in organization and sequence to the pederin (ped) and onnamide (onn) gene clusters. pnas.orgasm.org The myc cluster contains the core PKS/NRPS genes that assemble the polyketide backbone and incorporate a glycine (B1666218) residue, as well as genes for the necessary tailoring enzymes. asm.org The modular architecture of these gene clusters directly correlates with the structure of the final natural product, a principle known as colinearity. pnas.orgnih.gov For example, the number and type of modules in the myc gene cluster correspond to the number and type of building blocks in the this compound molecule. asm.org
Table 2: Comparison of Pederin-Family Gene Clusters
| Gene Cluster | Abbreviation | Host Organism (Symbiont of) | Key Features |
|---|---|---|---|
| Pederin | ped | Paederus fuscipes (Beetle) | trans-AT PKS/NRPS, tailoring enzymes nih.gov |
| Onnamide | onn | Theonella swinhoei (Sponge) | trans-AT PKS/NRPS, high homology to ped cluster pnas.orgresearchgate.net |
| Mycalamide | myc | Mycale hentscheli (Sponge) | trans-AT PKS/NRPS, high homology to ped and onn clusters pnas.orgasm.org |
This table highlights the key features and host origins of the biosynthetic gene clusters for this compound and related compounds.
Enzymatic Mechanisms Implicated in this compound Biosynthesis
The biosynthesis of this compound involves a series of specific enzymatic reactions catalyzed by the domains within the PKS/NRPS megasynthases and by separate tailoring enzymes.
The core assembly line consists of modules containing several key domains:
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by adding a new extender unit.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
Dehydratase (DH): Eliminates a water molecule to form a double bond. In the pederin family biosynthesis, repeated DH domains are thought to be responsible for the formation of the pyran ring. pnas.org
Ketoreductase (KR): Reduces a keto group to a hydroxyl group.
Enoylreductase (ER): Reduces a double bond to a single bond.
The hybrid nature of the system is demonstrated by an NRPS module, which is responsible for incorporating an amino acid (glycine in the case of pederin) into the polyketide chain. pnas.org This module contains an Adenylation (A) domain for amino acid recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain to tether the activated amino acid, and a Condensation (C) domain to form the amide bond. nih.gov
In addition to the core modular enzymes, several crucial tailoring enzymes encoded within the myc cluster are implicated in completing the synthesis of this compound:
trans-Acyltransferases (ATs): As mentioned, these discrete enzymes supply the malonyl-CoA or methylmalonyl-CoA extender units to the PKS modules. nih.govhelsinki.fi
Methyltransferases (MTs): The ped cluster contains genes (pedA, pedE) encoding S-adenosyl-L-methionine (SAM)-dependent methyltransferases responsible for adding the multiple O-methyl groups present in the final structure. nih.govpnas.org Similar enzymes are predicted in the myc cluster for the methylation of hydroxyl groups on the this compound scaffold.
FAD-dependent Monooxygenase: A distinctive feature of the pederin family is the oxidized terminus of the molecule. This is proposed to be formed by an oxidative cleavage of a two-carbon unit from the polyketide precursor. nih.gov This reaction is likely catalyzed by an FAD-dependent monooxygenase, a gene for which (pedG) is found strategically placed at the end of the ped cluster. nih.govpnas.org A homologous enzyme is expected to perform the same function in this compound biosynthesis. asm.org
Enoyl-CoA Hydratase (ECH): It is hypothesized that ECH domains are responsible for the formation of exomethylene groups in the pederin pyran structure. frontiersin.org
These enzymatic mechanisms, working in a coordinated fashion, are responsible for the assembly and modification of the complex and potent this compound molecule.
Total Synthesis Approaches to this compound
The total synthesis of this compound has been a subject of intense research, leading to the development of several elegant and efficient strategies. These approaches often hinge on a convergent assembly of complex molecular fragments, a testament to the ingenuity of modern synthetic chemistry.
A common retrosynthetic strategy for this compound involves disconnecting the molecule at the amide bond, separating the complex structure into two more manageable fragments: the "right-hand" trioxadecalin unit (mycalamine) and the "left-hand" pederic acid derivative. nih.govgla.ac.uk This primary disconnection simplifies the synthetic problem by allowing for the independent and stereocontrolled synthesis of each fragment before their crucial coupling.
Further disconnection of the mycalamine fragment often involves breaking it down into simpler, commercially available starting materials. nih.gov For instance, one approach envisioned the trioxadecalin framework arising from a dihydropyranone intermediate. nih.gov This dihydropyranone, in turn, could be synthesized from simpler chiral precursors like benzyl-(S)-glycidyl ether. nih.gov The pederic acid fragment is similarly traced back to simpler starting materials, with various routes developed for its efficient construction.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Resulting Fragments | Key Synthetic Challenge |
| Amide Bridge (C10-N) | Mycalamine (trioxadecalin core) and Pederic Acid derivative | Stereocontrolled formation of the N-acyl aminal linkage. nih.gov |
| Trioxadecalin Core | Dihydropyranone and other acyclic precursors | Construction of the multiple stereocenters and the bicyclic acetal (B89532) system. nih.gov |
| Pederic Acid Side Chain | Simpler chiral building blocks | Stereoselective introduction of functional groups. |
Convergent Synthesis Methodologies
Convergent synthesis, where advanced fragments are synthesized separately and then joined, is a hallmark of this compound synthesis. nih.gov This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step. However, the coupling of large, sterically hindered fragments in a convergent synthesis can be a significant hurdle. nih.gov
Several research groups have reported successful convergent syntheses of this compound. nih.govpitt.edu These strategies typically involve the preparation of a fully elaborated mycalamine unit and a pederic acid component, which are then coupled in the final stages of the synthesis. nih.gov The success of these methodologies often relies on the development of novel coupling strategies to overcome the steric hindrance around the reaction centers.
The stereocontrolled coupling of the mycalamine and pederic acid fragments is a critical and challenging step in the total synthesis of this compound. The C10 aminal stereocenter is prone to epimerization under various conditions, making its controlled formation difficult. nih.gov
One of the significant challenges is that the nitrogen atom in the mycalamine fragment can be sterically shielded, hindering its acylation by the bulky pederic acid derivative. nih.gov To address this, innovative solutions have been devised. For example, the Rawal group developed a strategy using "chemical handcuffs" to temporarily restrain the mycalamine fragment. nih.gov This involved forming a rigid, 10-membered cyclic carbamate (B1207046), which oriented the nitrogen atom for a successful and stereocontrolled acylation. nih.gov Subsequent selective cleavage of this carbamate and another protecting group yielded this compound. nih.gov
Other approaches have explored the coupling of a carbamate-protected mycalamine unit, which can be acylated in a stereocontrolled manner, although often with simpler electrophiles than the fully elaborated pederic acid. nih.gov The Kocienski group employed a strategy of carbamate acylation in their synthesis. researchgate.net
Synthesis of Complex Stereocenters and Functional Groups
The synthesis of this compound requires precise control over the formation of numerous stereocenters and the installation of sensitive functional groups.
The trioxadecalin core of this compound contains a dense array of stereocenters. Its synthesis necessitates highly diastereoselective reactions. One effective strategy involves a one-pot Mukaiyama-Michael/epoxidation sequence on a dihydropyranone intermediate. nih.gov This powerful reaction sets four new stereocenters, three of which are retained in the final natural product, in a single synthetic operation. nih.gov
Another approach to construct the trioxadecalin ring system utilizes an electrophile-mediated cyclization to form a pyran ring, which is then further elaborated. nih.gov The synthesis often starts from a chiral pool material, such as diethyl D-tartrate, and employs a series of diastereoselective reactions to introduce the required chiral centers. nih.govacs.org The use of a Curtius rearrangement to install the C-10 aminal stereocenter as a carbamate derivative has also been a key feature in some syntheses. gla.ac.ukresearchgate.net
Table 2: Key Reactions for Stereocontrol in Trioxadecalin Synthesis
| Reaction | Purpose | Key Features |
| Mukaiyama-Michael/Epoxidation | Formation of multiple stereocenters | One-pot sequence with high diastereoselectivity. nih.gov |
| Hetero-Diels–Alder Reaction | Construction of the dihydropyranone ring | Utilizes a Danishefsky-type diene and a Lewis acid promoter. nih.gov |
| Electrophile-mediated Cyclization | Formation of the pyran ring | Leads to the functionalized trioxadecalin skeleton. nih.gov |
| Curtius Rearrangement | Installation of the C-10 aminal stereocenter | Forms a carbamate derivative for subsequent coupling. gla.ac.ukresearchgate.net |
Challenges in Amide Bridge Formation
The formation of the amide bridge between the mycalamine and pederic acid fragments is arguably the most significant hurdle in the total synthesis of this compound. The primary challenge lies in the steric bulk of the two coupling partners, which can frustrate standard amide bond-forming reactions. nih.gov
Furthermore, the C10 stereocenter of the mycalamine fragment is prone to epimerization under both acidic and basic conditions, which can lead to a loss of stereochemical integrity during the coupling reaction. nih.govresearchgate.net Direct acylation of the free mycalamine often proceeds with poor selectivity. nih.gov
To overcome these challenges, the use of temporary restraints, as mentioned earlier, has proven to be a highly effective strategy. nih.govnih.govuchicago.edu By forming a cyclic carbamate, the reactive conformation of the mycalamine nitrogen is locked, allowing for a highly stereoselective acylation. nih.gov The final step then requires the selective hydrolysis of this carbamate without cleaving the newly formed and desired amide bond, a feat successfully achieved using specific reaction conditions. nih.gov
Synthetic Routes to Key Intermediates (e.g., Mycalamine Unit, Pederic Acid Component)
The total synthesis of this compound is a complex undertaking that relies on the convergent coupling of two major fragments: the highly functionalized trioxadecalin core, known as the mycalamine unit, and the pederic acid side chain. nih.govcapes.gov.br The development of efficient and stereocontrolled routes to these key intermediates has been a primary focus of synthetic research, enabling access to this compound and its analogues. nih.govnih.gov
Synthesis of the Mycalamine Unit
The mycalamine unit represents the right-hand portion of this compound and contains a complex trioxadecalin ring system with multiple stereocenters. nih.govnih.gov Various strategies have been devised for its construction, often starting from chiral pool materials or employing asymmetric reactions to establish the required stereochemistry.
One notable approach begins with the synthesis of a dihydropyranone intermediate. nih.gov For instance, dihydropyranone 11 can be synthesized in five steps from commercially available benzyl-(S)-glycidyl ether (8 ). nih.gov This route involves a vinyl cuprate (B13416276) addition, protection of the resulting hydroxyl group, and an oxidative cleavage to yield aldehyde 9 . A subsequent hetero-Diels-Alder reaction between aldehyde 9 and Danishefsky's diene (10 ) affords the dihydropyranone with high diastereoselectivity. nih.gov
The conversion of the dihydropyranone to the trioxadecalin core is a critical transformation. A one-pot Mukaiyama–Michael/epoxidation sequence on an enol ether derived from the dihydropyranone sets four new stereocenters, three of which are retained in the final product. nih.govnih.gov This sequence leads to a silylepoxide (13 ), which upon treatment with P₂O₅, cyclizes to form the core trioxadecalin structure (14 ). nih.gov Further functional group manipulations, including a Curtius rearrangement to install the C10 nitrogen, complete the synthesis of the mycalamine fragment. researchgate.net
Table 1: Selected Key Transformations in the Synthesis of a Mycalamine Precursor nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Aldehyde 9 | Danishefsky-type diene 10 , MAD, TMSOTf | Dihydropyranone 11 | High |
| 2 | Dihydropyranone 11 derivative | 1. KHMDS, TMSCl; 2. m-CPBA | Silylepoxide 13 | Good |
| 3 | Silylepoxide 13 | P₂O₅, dimethoxymethane, acetonitrile | Trioxadecalin 14 | - |
Synthesis of the Pederic Acid Component
Pederic acid and its derivatives constitute the left-hand fragment of the pederin family of natural products, including the mycalamides. researchgate.netresearchgate.net The synthesis of this component has been extensively studied, leading to several efficient and highly diastereoselective routes. acs.org
The Roush group has also made significant contributions, developing a highly diastereoselective synthesis of methyl pederate. acs.org A critical feature of their strategy is the introduction of the C(7)-stereocenter via an enantioselective, syn-selective aldol (B89426) reaction between a chiral acyl oxazolidinone and an aldehyde derived from a chelate-controlled reaction with allyltrimethylsilane. acs.org This method provides access to intermediates used in Kishi's syntheses of mycalamides A and B. acs.org
Table 2: Overview of an Efficient Synthesis of a Pederic Acid Intermediate capes.gov.br
| Key Reaction Type | Purpose | Starting Material Precursor | Overall Steps | Overall Yield |
| Evans Asymmetric Aldol Reaction | Stereocontrolled C-C bond formation | Chiral oxazolidinone | 9 | 26% |
| Thioacetalization-Lactonization | Ring formation and functionalization | Aldol product | ||
| Claisen Condensation | C-C bond formation | Lactone intermediate | ||
| Takai-Nozaki Olefination | Formation of exocyclic methylene (B1212753) group | Ketone precursor |
Biosynthesis of Mycalamide B
The biosynthesis of pederin-family compounds, including the mycalamides, is of significant interest. It is now widely believed that these complex molecules are not produced by the marine sponges themselves but by symbiotic bacteria residing within the sponge. nih.govoup.com The biosynthetic pathway is thought to involve a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.netbiorxiv.org The structural similarities between mycalamides from marine sponges and pederin (B1238746) from terrestrial beetles suggest a conserved biosynthetic logic, likely originating from a common bacterial ancestor. nih.gov Research into the biosynthetic gene clusters of these symbionts is ongoing and holds the promise of producing these valuable compounds through biotechnological methods. biorxiv.org
Conclusion
Mycalamide B stands as a testament to the chemical ingenuity of marine life and its potential to provide novel molecular probes and therapeutic candidates. Its intricate structure, potent biological activity as a protein synthesis inhibitor, and the elegant synthetic strategies developed to access it underscore its importance in the field of natural products chemistry and chemical biology. Continued research into the mycalamides and related pederin-family compounds, from their biosynthesis to their detailed interactions with biological targets, will undoubtedly yield further insights and potential applications in medicine.
Preclinical Biological Activity and Molecular Mechanism of Action of Mycalamide B
In Vitro Cellular Effects and Cytotoxicity Profiles
Inhibition of Cellular Proliferation in Cancer Cell Lines
Mycalamide B demonstrates potent inhibitory effects on the proliferation of various cancer cell lines, with IC₅₀ values typically in the low nanomolar range. nih.govnih.gov For instance, in HeLa cervical cancer cells, the IC₅₀ for inhibition of cell proliferation was determined to be approximately 1 nM. researchgate.netresearchgate.net Studies have consistently shown that the cytotoxicity of this compound is directly linked to its ability to inhibit protein synthesis. nih.govingentaconnect.com The potent antiproliferative activity has been observed across a range of human carcinoma cell lines. nih.govingentaconnect.com
A synthetic analog, 18-O-methyl this compound, exhibited cytotoxicity against human carcinoma cell lines with IC₅₀ values between 0.2 and 0.6 nM, highlighting the potent nature of this class of compounds. nih.govingentaconnect.com Furthermore, short-term exposure of squamous carcinoma cells to 18-O-methyl this compound resulted in an irreversible inhibition of cellular proliferation. nih.govingentaconnect.com The rank potency for cytotoxicity often correlates with the inhibition of protein synthesis, with this compound generally being more potent than its analogue, Mycalamide A. aensiweb.commdpi.com
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC₅₀ Value |
|---|---|---|---|
| This compound | HeLa | Proliferation Inhibition | ~1 nM researchgate.netresearchgate.net |
| 18-O-methyl this compound | Human Carcinoma | Cytotoxicity | 0.2-0.6 nM nih.govingentaconnect.com |
| This compound | P388 Murine Leukemia | Proliferation Inhibition | Potent aensiweb.com |
| Mycalamide A | P388 Murine Leukemia | Proliferation Inhibition | Potent aensiweb.commdpi.com |
Cell-Free Assays for Biological Activity
The biological activity of this compound has been further elucidated using cell-free assays, which have been instrumental in pinpointing its precise molecular target. In vitro translation assays, such as those using rabbit reticulocyte lysate (RRL), have confirmed that this compound is a potent inhibitor of protein synthesis. nih.govresearchgate.net Specifically, these assays have shown that this compound inhibits the elongation step of translation. nih.govresearchgate.net
For example, in an in vitro HCV IRES dual luciferase assay, this compound was shown to inhibit translation elongation. nih.govresearchgate.net Further cell-free experiments, including dipeptide and tripeptide formation assays, have demonstrated that this compound does not inhibit the formation of the first peptide bond but prevents the formation of subsequent peptide bonds, which is characteristic of an elongation inhibitor. nih.govresearchgate.net These cell-free systems have been crucial in dissecting the detailed mechanism of action, revealing that this compound does not interfere with the eEF1A-mediated loading of aminoacyl-tRNA to the ribosome's A-site or with peptide bond formation itself. nih.govresearchgate.net
Molecular Mechanism of Action: Eukaryotic Translation Elongation Inhibition
This compound exerts its potent biological effects by inhibiting eukaryotic translation elongation, a critical process in protein synthesis. nih.govresearchgate.net Its mechanism is highly specific, targeting the ribosome, the cellular machinery responsible for protein production.
Ribosomal Binding Site Analysis (e.g., E-site of the Large Ribosomal Subunit)
Detailed molecular studies, including chemical footprinting and crystallographic analysis, have identified the binding site of this compound on the ribosome. nih.govasm.org It binds to the E-site (Exit site) of the large (60S) ribosomal subunit. nih.govresearchgate.net The E-site is the location where deacylated tRNA exits the ribosome after donating its amino acid to the growing polypeptide chain. By occupying this site, this compound physically obstructs the binding of the deacylated tRNA. nih.govresearchgate.net
Competition binding assays have shown that this compound competes with deacylated tRNA for binding to the E-site. nih.govresearchgate.net This binding is characterized by a high affinity, with a dissociation constant (Kd) for the ribosome of approximately 260 nM. researchgate.net The binding of this compound to the E-site is a key event that leads to the subsequent inhibition of the translocation step in elongation. nih.govresearchgate.net
Interaction with 28S rRNA
The interaction of this compound with the ribosome is stabilized by specific contacts with the 28S ribosomal RNA (rRNA), a major component of the large ribosomal subunit. nih.govresearchgate.net Chemical footprinting experiments have revealed that this compound protects a specific cytidine (B196190) residue, C3993, in the 28S rRNA from chemical modification. nih.govresearchgate.net This residue is located within the E-site. nih.govresearchgate.net
Structural modeling based on the crystal structure of the related compound Mycalamide A bound to the archaeal ribosome suggests a potential hydrogen bonding interaction between the 6-methoxy group of this compound and the N4 atom of C3993 (corresponding to C2431 in archaea). nih.govresearchgate.net This specific interaction with the 28S rRNA is critical for anchoring the molecule in the E-site and is a key determinant of its inhibitory activity. nih.govresearchgate.net
Blockade of eEF2-Mediated Translocation
The ultimate consequence of this compound binding to the ribosomal E-site is the blockade of the translocation step of elongation, which is mediated by the eukaryotic elongation factor 2 (eEF2). nih.govresearchgate.net Translocation is the process by which the ribosome moves one codon down the mRNA, which involves the movement of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site. nih.govresearchgate.net
By occupying the E-site, this compound prevents the deacylated tRNA from moving from the P-site to the E-site. nih.govresearchgate.net This steric hindrance effectively stalls the ribosome on the mRNA, preventing further elongation of the polypeptide chain. nih.govresearchgate.net It has been shown that this compound does not affect the eEF1A-mediated delivery of aminoacyl-tRNA to the A-site or the peptidyl transferase reaction. nih.govresearchgate.net Therefore, the primary mechanism of action of this compound is the specific inhibition of eEF2-mediated translocation through its binding to the E-site of the large ribosomal subunit. nih.govresearchgate.net
Differentiation from Other Protein Synthesis Inhibitors (e.g., Cycloheximide)
While both this compound and Cycloheximide are potent inhibitors of eukaryotic protein synthesis, their mechanisms of action exhibit subtle but significant differences. nih.govresearchgate.net Both compounds target the large ribosomal subunit and inhibit the elongation step of translation by blocking the eEF2-mediated translocation of tRNA. nih.govresearchgate.netnih.gov However, their precise interactions with the ribosome and the resulting effects on the translation process differ.
Key distinctions in their mechanisms include:
Ribosome Arrest Position: this compound arrests the ribosome on the mRNA one codon ahead of where Cycloheximide does. nih.govresearchgate.net
E-site Binding: this compound specifically blocks the binding of deacylated tRNA to the E-site (exit site) of the large ribosomal subunit. nih.govresearchgate.netresearchgate.net In contrast, Cycloheximide can bind to the E-site even when a deacylated tRNA is present. researchgate.net
Polysome Profiles: In vivo, treatment with this compound and Cycloheximide results in different polysome profiles, reflecting their distinct effects on ribosome dynamics. nih.govresearchgate.net this compound treatment leads to a decrease in polysomes and an increase in 80S monosomes, suggesting it allows for "ribosome runoff" from actively translating mRNAs. nih.govresearchgate.net Conversely, Cycloheximide stabilizes polysomes. researchgate.net
Binding Affinity: this compound exhibits a higher affinity for the ribosome compared to Cycloheximide. researchgate.net
These mechanistic differences suggest that while both compounds are powerful tools for studying protein synthesis, they can be used to probe different aspects of the translation elongation cycle.
Effects on Cellular Processes (e.g., Polysome Distribution, Stress Granule Formation)
This compound's inhibition of protein synthesis has significant downstream effects on cellular processes.
Polysome Distribution: Treatment of cells with this compound leads to a marked change in the polysome profile. Specifically, it causes a decrease in the levels of polysomes (mRNAs with multiple ribosomes) and an increase in the 80S monosome peak. nih.govresearchgate.net This is consistent with its mechanism of inhibiting translation elongation, which leads to ribosomes completing translation and running off the mRNA without new ribosomes initiating efficiently. nih.govresearchgate.net This contrasts with translation initiation inhibitors, which cause a dramatic increase in the 80S peak and a near-complete loss of polysomes. nih.govresearchgate.net
Stress Granule Formation: Stress granules are cytoplasmic aggregates of translationally stalled messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses, often linked to the inhibition of translation initiation. nih.govresearchgate.net this compound, as a translation elongation inhibitor, does not induce the formation of stress granules. researchgate.netresearchgate.netresearchgate.net Furthermore, pretreatment of cells with this compound can prevent the formation of stress granules induced by other agents, such as arsenite. researchgate.netresearchgate.net This is a characteristic shared with other elongation inhibitors like Cycloheximide and is consistent with the model that blocking ribosome movement along the mRNA prevents the accumulation of stalled initiation complexes required for stress granule assembly. researchgate.net
Investigation of Antiviral Activity Mechanisms
This compound has demonstrated potent antiviral activity against a range of viruses. ontosight.aimdpi.comnih.govbiomolther.org Its primary antiviral mechanism is believed to be the inhibition of viral protein synthesis, a critical step in the replication cycle of many viruses. vliz.bersc.org
This compound has been shown to inhibit the replication of several viruses in vitro, including:
Herpes Simplex Virus (HSV): this compound exhibits potent activity against HSV-1. mdpi.comrsc.orgnih.gov
Poliovirus: The compound is also active against Polio type-1 virus. nih.govrsc.orgnih.gov
Coronavirus: Mycalamide A, a closely related compound, has shown activity against the A59 coronavirus, and this compound is also listed as active against coronavirus A59. biomolther.orgrsc.orgnih.gov
The broad-spectrum antiviral activity of this compound is likely a direct consequence of its ability to shut down the host cell's protein synthesis machinery, which viruses rely on for their own replication. vliz.be
In addition to its general inhibition of protein synthesis, there is evidence to suggest that analogs of Mycalamide A can directly interact with viral proteins. vliz.bersc.org Specifically, four synthetic analogs of Mycalamide A were found to bind to the nucleoprotein (NP) of the influenza virus. vliz.bersc.org This binding is thought to interfere with the nuclear transport of the nucleoprotein and its interaction with viral RNA, thereby inhibiting viral replication. vliz.benih.gov While this has been demonstrated for Mycalamide A analogs, it points to a potential additional or alternative antiviral mechanism for the mycalamide family of compounds, including this compound, beyond general protein synthesis inhibition. plos.orgasm.orgmdpi.com
Inhibition of Viral Replication (e.g., Herpes simplex, Polio, Coronavirus)
Immunosuppressive Activities
This compound possesses potent immunosuppressive properties. nih.govconicet.gov.ar It has been shown to block the activation of T-cells in vitro. nih.gov The immunosuppressive effects of this compound are likely linked to its primary mechanism of action, the inhibition of protein synthesis. conicet.gov.ar By halting the production of proteins essential for immune cell activation, proliferation, and function, this compound can effectively dampen the immune response. Mycalamide A, a closely related compound, is noted to be significantly more potent as an immunosuppressant than cyclosporin (B1163) A and FK 506, highlighting the potential of this class of molecules in modulating immune responses. clockss.org
Structure Activity Relationship Sar Studies of Mycalamide B and Its Analogs
Identification of Essential Pharmacophores for Biological Potency
SAR studies have successfully pinpointed several key structural components of the mycalamide family that are indispensable for their potent biological effects. A critical and largely unchangeable part of the molecule is the pederic acid subunit. nih.gov Modifications to this portion of the molecule often lead to a significant loss of activity. nih.gov
Further investigations have highlighted the centrally located α-hydroxyamidoacetal functionality as being crucial for the biological potency of the mycalamides. Specifically, the hydroxyl group at the C-7 position and the azaacetal unit at C-10 are considered critical for the molecule's interaction with its biological target. The instability of the molecule in acidic conditions is attributed to the lability of the homoallylic C-6 acetal (B89532) and the C-10 azaacetal units. The collective findings from various SAR studies suggest that the cytotoxic effects of these compounds are primarily due to their ability to inhibit protein synthesis. researchgate.net
Influence of Stereochemistry on Biological Activity (e.g., 10-epi-Mycalamide B)
The precise three-dimensional arrangement of atoms (stereochemistry) in Mycalamide B is paramount to its biological function. Even subtle changes in the stereochemical configuration can lead to a dramatic decrease in potency.
A prime example is the epimerization at the C-10 position. Synthetic 10-epi-18-O-methyl this compound, a diastereoisomer of the active 18-O-methyl this compound, was found to be approximately 1,000 times less toxic in all assays conducted. nih.gov This substantial difference underscores that the cytotoxicity of mycalamides is directly linked to their specific stereochemical structure, which enables the inhibition of protein synthesis. nih.gov Similarly, studies on the closely related Mycalamide A revealed that its C-10 epimer, 10-epi-Mycalamide A, was 600 times less potent against P388 cells. researchgate.net
The stereocenter at C-7 is also vital. Inversion of the stereochemistry at the C-7 position of Mycalamide A resulted in a more than 300-fold reduction in potency, further confirming the stringent stereochemical requirements for the biological activity of this class of compounds. researchgate.net
Chemical Modification Strategies and Their Impact on Activity
To further probe the SAR of this compound, researchers have employed various chemical modification strategies. These include derivatization of hydroxyl groups and modifications of unsaturated bonds and acetal functionalities. canterbury.ac.nz
The hydroxyl groups of mycalamides have been targets for derivatization to explore their role in biological activity. Initial studies involved the preparation of simple esters and alkyl ethers. canterbury.ac.nz While many of these derivatives, such as certain acetylated and methylated analogs, proved to be less active or inactive, they served as valuable intermediates for further chemical transformations. researchgate.netcanterbury.ac.nz
The impact of these modifications on the cytotoxicity against P388 murine leukemia cells varies significantly, as detailed in the table below. For instance, acetylation of the C-18 hydroxyl group in this compound (to form 18-O-acetyl this compound) leads to a nine-fold decrease in activity. researchgate.net Conversely, methylation at the same position has a negligible effect on potency. researchgate.net However, methylation of both the amide nitrogen and the C-18 hydroxyl group results in a drastic 1000-fold loss of activity. researchgate.net
| Compound | R¹ (Amide) | R² (C-7 OH) | R³ (C-18 OH) | R⁴ (C-20) | IC₅₀ (ng/mL) | Relative Potency Change |
|---|---|---|---|---|---|---|
| Mycalamide A | H | H | H | H | 0.5 | - |
| This compound | H | H | Me | H | 0.1 | Reference |
| 18-O-acetyl this compound | H | H | Me | Ac | 0.9 | 9x decrease |
| N-acetyl this compound | Ac | H | Me | H | 2 | 20x decrease |
| N,18-O-diacetyl this compound | Ac | H | Me | Ac | 20 | 200x decrease |
| N-methyl this compound | Me | H | Me | H | 105 | 1050x decrease |
| N-methyl Mycalamide A | Me | H | H | H | 80 | 160x decrease vs Mycalamide A |
| 18-O-methyl this compound | H | H | Me | Me | 0.07 | Slight increase |
| N,18-O-dimethyl Mycalamide A | Me | Me | H | H | 1000 | 2000x decrease vs Mycalamide A |
The exocyclic double bond in the pederic acid portion of the molecule has also been a focus of modification. canterbury.ac.nz Interestingly, this functional group does not appear to be critical for biological activity. Catalytic hydrogenation was used to saturate this bond, leading to diastereomeric products depending on the face of the double bond that was hydrogenated. The α-hydrogenation of this compound yielded a derivative with no significant change in activity. In contrast, β-hydrogenation of this compound resulted in a product that was 4 to 8 times less biologically active.
Synthetic Analogs and Derivatives Research of Mycalamide B
Synthesis of Mycalamide B Analogs and Semi-synthetic Derivatives
The chemical complexity of this compound has spurred the development of various synthetic strategies. nih.govacs.org Researchers have successfully achieved the total synthesis of this compound, which has not only confirmed its structure but also paved the way for the creation of numerous analogs. nih.govacs.org
Synthetic efforts have focused on modifying different parts of the this compound molecule, including the pederin-type side chain and the trioxadecalin core. For instance, the total synthesis of 18-O-methyl this compound and its diastereomer, 10-epi-18-O-methyl this compound, has been accomplished. nih.gov The synthesis of these analogs was crucial for investigating the importance of the stereochemistry at the C10 position for biological activity. nih.gov
Semi-synthetic approaches have also been employed, utilizing naturally occurring mycalamides as starting materials for chemical modification. canterbury.ac.nz These studies have generated a library of derivatives, enabling a detailed exploration of how structural changes impact cytotoxicity. canterbury.ac.nz For example, alkylated analogs of this compound have been synthesized, revealing that the C18 methyl ether analog exhibits high cytotoxicity. researchgate.net
Furthermore, hybrid molecules combining structural features of mycalamide with other natural products have been synthesized. One such example is 'psympederin', a hybrid of psymberin (B1248840) and pederin (B1238746), which has been instrumental in comparing the functional roles of different structural motifs. nih.gov Sugar-based analogs have also been created by replacing the right-half of the molecule with glucose or xylose derivatives, leading to compounds with altered biological activity profiles. clockss.org
The synthesis of these diverse analogs has been essential for probing the intricate relationship between the chemical structure of mycalamides and their biological function. canterbury.ac.nzresearchgate.net
Preclinical Evaluation of Analogs for Enhanced or Selective Biological Activities
The synthetic and semi-synthetic analogs of this compound have undergone rigorous preclinical evaluation to assess their potential as therapeutic agents. This evaluation primarily involves in vitro cytotoxicity screening against various cancer cell lines and mechanistic studies to understand their mode of action. nih.govrsc.orgconicet.gov.ar
Numerous studies have demonstrated the potent cytotoxic effects of this compound analogs against a range of human tumor cell lines. nih.govnih.govrsc.org For instance, the synthetic analog 18-O-methyl this compound was found to be highly cytotoxic, with IC50 values in the nanomolar range (0.2-0.6 nM) against human carcinoma cell lines, activities that were virtually indistinguishable from the structurally related insect toxin, pederin. nih.gov
In contrast, its diastereomer, 10-epi-18-O-methyl this compound, was approximately 1000 times less toxic, highlighting the critical importance of the stereochemistry at the C10 position for potent cytotoxicity. nih.gov This dramatic difference in activity underscores the precise structural requirements for the biological action of this class of compounds.
The table below summarizes the in vitro cytotoxicity data for selected this compound analogs.
| Compound | Cell Line(s) | IC50 (nM) | Reference(s) |
| 18-O-methyl this compound | Human carcinoma cell lines | 0.2-0.6 | nih.gov |
| 10-epi-18-O-methyl this compound | Human carcinoma cell lines | ~200-600 | nih.gov |
| Mycalamide A | P388 | 0.95 - 3.79 | nih.gov |
| Psymberin | KM12, PC3, SK-MEL-5, T98G | 0.45 - 2.29 | nih.gov |
The evaluation of hybrid molecules has also provided valuable insights. For example, a hybrid of psymberin and pederin, referred to as 'psympederin', showed significantly reduced antiproliferative activity compared to mycalamide A, indicating the crucial role of the cyclic pederate side chain for the cytotoxicity of the mycalamide family. nih.gov
Mechanistic studies have been crucial in understanding how this compound analogs exert their cytotoxic effects. It is well-established that mycalamides are potent inhibitors of protein synthesis. nih.govresearchgate.netresearchgate.net This inhibition is a likely mechanism for their cytotoxic and antitumor actions. aensiweb.com
Studies on synthetic analogs have further solidified this understanding. The highly cytotoxic 18-O-methyl this compound was shown to be a potent inhibitor of protein synthesis, and its cytotoxicity was found to be inseparable from this inhibitory activity. nih.gov In contrast, the much less potent 10-epi-18-O-methyl this compound was a significantly weaker inhibitor of protein synthesis. nih.gov
This compound has been shown to bind to the E-site of the large ribosomal subunit, thereby blocking the translocation step of elongation. nih.govresearchgate.net This prevents the movement of tRNA from the P-site to the E-site, effectively halting protein synthesis. nih.gov The differential activity observed between diastereomeric analogs like 18-O-methyl this compound and its 10-epi counterpart is likely due to differences in their ability to bind effectively to this ribosomal target. nih.gov
Furthermore, research has indicated that cell death induced by mycalamides proceeds via apoptosis, or programmed cell death. researchgate.net This involves a cascade of biochemical events that ultimately lead to the demise of the cell. researchgate.net The ability of mycalamide analogs to induce apoptosis is a key aspect of their anticancer potential.
In Vitro Cytotoxicity Evaluation of this compound Analogs
Structure-Biological Activity Correlations in Analog Series
The extensive research into the synthesis and biological evaluation of this compound analogs has led to the elucidation of critical structure-activity relationships (SAR). canterbury.ac.nzresearchgate.net These SAR studies have identified key structural features that are essential for the potent biological activity of this class of compounds.
A pivotal finding is the profound impact of stereochemistry on cytotoxicity. As mentioned previously, the configuration at the C10 position is crucial. The natural (R)-configuration at C10, as seen in 18-O-methyl this compound, confers potent activity, while the unnatural (S)-configuration in the 10-epi analog leads to a dramatic loss of cytotoxicity. nih.gov This suggests a highly specific interaction with the biological target, where the precise three-dimensional arrangement of the molecule is paramount.
Modifications to the side chain have also been shown to significantly influence activity. For instance, the C18 methyl ether analog of this compound was found to be highly cytotoxic. researchgate.net In contrast, alterations that remove the cyclic pederate side chain, as in the 'psympederin' hybrid, result in a substantial decrease in antiproliferative activity, highlighting the vital importance of this moiety. nih.gov
The number of oxymethyl groups has also been correlated with potency. This compound, with three oxymethyl groups, is a more potent inhibitor of both cell proliferation and in vitro translation than mycalamide A, which has two. mdpi.com This suggests that the additional oxymethyl group may enhance binding to the cellular target. mdpi.com Conversely, mycalamide D, with only one oxymethyl group, is less potent, which could be due to increased polarity and reduced cell entry. mdpi.com
The table below summarizes some of the key structure-activity relationships for this compound analogs.
| Structural Feature | Impact on Biological Activity | Reference(s) |
| Stereochemistry at C10 | The natural (R)-configuration is essential for high potency; the (S)-configuration leads to a significant loss of activity. | nih.gov |
| C18-O-methyl group | The presence of a methyl ether at C18 is associated with high cytotoxicity. | researchgate.net |
| Cyclic pederate side chain | This moiety is crucial for potent antiproliferative activity. | nih.gov |
| Number of oxymethyl groups | Increased number of oxymethyl groups correlates with higher potency. | mdpi.com |
These SAR studies provide a foundational understanding for the rational design of new mycalamide analogs with potentially improved therapeutic profiles.
Advanced Research Methodologies and Techniques in Mycalamide B Studies
Methodologies for Mechanistic Elucidation (e.g., Chemical Footprinting, Polysome Profiling)
To dissect the intricate details of Mycalamide B's interaction with its cellular target, researchers have employed powerful biochemical techniques that probe the molecule's direct binding and its downstream consequences on protein synthesis machinery.
Chemical Footprinting: This technique has been instrumental in pinpointing the precise binding site of this compound on the ribosome. nih.govnih.gov The methodology involves treating purified ribosomes with this compound, followed by a chemical probe, such as dimethyl sulfate (B86663) (DMS), which methylates exposed ribosomal RNA (rRNA) bases. nih.govnih.gov The binding of this compound protects specific rRNA nucleotides from methylation. By analyzing the methylation pattern using reverse transcription, the protected "footprint" can be identified. nih.govnih.gov
Studies have shown that this compound leaves a distinct footprint on the 28S rRNA of the large ribosomal subunit at cytidine (B196190) 3993 (C3993). nih.govresearchgate.net This residue is located in the ribosomal E-site (exit site), the same position where the CCA tail of deacylated tRNA binds. nih.gov This finding strongly indicates that this compound directly competes with deacylated tRNA for binding to the E-site, thereby preventing the translocation of tRNA from the P-site to the E-site. nih.gov The dissociation constant (Kd) for this compound binding to the ribosome was determined to be approximately 260 nM, indicating a high affinity. nih.gov
Polysome Profiling: This technique analyzes the distribution of ribosomes on messenger RNA (mRNA) transcripts within a cell, providing a snapshot of the global state of translation. Cells are treated with the compound of interest, and their cytoplasmic extracts are subjected to sucrose (B13894) gradient ultracentrifugation. This separates the cellular components based on size, allowing for the visualization of monosomes (single 80S ribosomes) and polysomes (multiple ribosomes translating the same mRNA).
In studies with this compound, polysome profiling of HEK293T cells revealed a significant increase in the 80S monosome peak and a corresponding decrease in the polysome fractions. nih.govresearchgate.net This profile is characteristic of translation elongation inhibitors that allow ribosomes that have already initiated translation to run off the mRNA, while preventing new rounds of efficient elongation, leading to an accumulation of stalled 80S initiation complexes. nih.gov This contrasts with the polysome profiles observed for some other elongation inhibitors like cycloheximide, which tends to stabilize polysomes. nih.govnih.gov This difference highlights a subtle but significant distinction in their mechanisms of action. nih.govresearchgate.net
| Technique | Purpose in this compound Studies | Key Findings |
| Chemical Footprinting | To identify the specific binding site of this compound on the ribosome. | This compound binds to the E-site of the large ribosomal subunit, specifically protecting nucleotide C3993 of the 28S rRNA. nih.govresearchgate.net |
| Polysome Profiling | To assess the impact of this compound on the overall process of translation in cells. | Treatment with this compound leads to a decrease in polysomes and an increase in 80S monosomes, consistent with inhibition of translation elongation. nih.govresearchgate.net |
Application of Cell-Based Assays and Reporter Systems
To validate the findings from biochemical assays and to quantify the biological activity of this compound in a cellular context, a variety of cell-based assays and reporter systems have been utilized.
Cell-Based Assays: Standard cell proliferation and metabolic labeling assays have been fundamental in demonstrating the potent cytotoxic and translation-inhibitory effects of this compound. For instance, in HeLa cells, this compound was shown to inhibit cell proliferation with an IC50 value of approximately 1 nM. researchgate.net Metabolic labeling experiments using radiolabeled precursors like [3H]thymidine (for DNA synthesis) and [35S]methionine (for protein synthesis) have confirmed that this compound potently inhibits protein synthesis at concentrations that have a much lesser effect on DNA or RNA synthesis. nio.res.in
Reporter Systems: Dual-luciferase reporter assays have been particularly valuable in confirming that this compound targets the elongation phase of translation. nih.govresearchgate.net These systems utilize a bicistronic mRNA construct containing two reporter genes (e.g., Renilla and Firefly luciferase), each under the control of a different translation initiation mechanism. For example, constructs with the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) are often used. nih.govresearchgate.net In in vitro rabbit reticulocyte lysate translation assays, this compound was shown to inhibit the translation of both reporter genes, indicating that it acts on a fundamental step of translation common to both, such as elongation, rather than cap-dependent initiation. nih.govresearchgate.net
| Assay/System | Cell Line/System | Purpose | Finding |
| Cell Proliferation Assay | HeLa | To determine the cytotoxic potency. | IC50 of ~1 nM. researchgate.net |
| Metabolic Labeling ([35S]methionine) | HeLa | To measure the effect on protein synthesis. | Potent inhibition of protein synthesis. researchgate.net |
| Dual-Luciferase Reporter Assay | Rabbit Reticulocyte Lysate | To pinpoint the stage of translation inhibition. | Inhibition of translation from both HCV and CrPV IRES reporters, confirming elongation as the target. nih.govresearchgate.net |
Furthermore, reporter cell lines have been employed to investigate the downstream effects of translation inhibition by related compounds. For example, the JB6 Cl41 cell line, which stably expresses a luciferase reporter gene under the control of transcription factors like AP-1 and NF-κB, has been used to study Mycalamide A. mdpi.com While specific data for this compound in these systems is less reported, such assays are powerful tools for dissecting the broader cellular pathways affected by this class of inhibitors.
Computational Chemistry and Modeling for Structure-Activity Relationships
Computational chemistry and molecular modeling have played a significant role in visualizing the interaction of this compound with its ribosomal target and in understanding the structure-activity relationships (SAR) within the pederin (B1238746) family of natural products.
Molecular Modeling and Docking: Molecular modeling has been used to generate three-dimensional representations of this compound and to dock it into the known crystal structures of the ribosome. researchgate.netresearchgate.net One such study modeled the interaction of this compound with the Haloarcula marismortui ribosome, using the crystal structure of the closely related Mycalamide A as a template. researchgate.net In this model, a methyl group was added to the O-17 position of Mycalamide A to represent this compound. researchgate.net The docking simulation showed a potential hydrogen-bonding interaction between the 6-methoxy group of this compound and the N4 atom of cytidine C2431 (corresponding to C3993 in eukaryotic ribosomes). researchgate.net This computational result beautifully corroborates the experimental data from chemical footprinting, providing a structural basis for the observed interaction at the E-site. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for this compound's ribosomal inhibition are not extensively published, computational approaches have been used to explore the SAR of the broader pederin family against other targets. For instance, a recent study used molecular docking and molecular dynamics simulations to investigate the binding of mycalamides and related compounds to the main protease of SARS-CoV-2. rsc.org Such studies, although focused on a different protein target, highlight the utility of computational methods in predicting binding affinities and identifying key structural features responsible for biological activity. rsc.orgdovepress.com Early studies on the mycalamides also utilized molecular modeling to understand their conformational behavior, suggesting that the molecule adopts a folded, roughly circular shape, which is crucial for its biological activity. canterbury.ac.nz Chemical modification studies, guided by these structural insights, have further established that the a-hydroxyamidoacetal functionality is critical for the biological potency of the mycalamides.
| Computational Method | Application in this compound Research | Key Insight |
| Molecular Docking | Simulating the binding of this compound to the ribosomal E-site. | Provided a structural model for the interaction, showing a hydrogen bond between the 6-methoxy group and the ribosome, consistent with chemical footprinting data. researchgate.net |
| Molecular Modeling | Analyzing the 3D conformation of this compound. | Suggested a folded, circular conformation is important for its activity. canterbury.ac.nz |
| SAR Analysis | Comparing the activity of this compound with its analogs. | The C-7 hydroxyl and C-10 azaacetal functionalities are critical for potency. |
Future Research Directions and Unanswered Questions
The potent biological profile of Mycalamide B has established it as a significant lead compound in drug discovery. However, several critical questions remain, paving the way for future research. These investigations are essential to fully harness its therapeutic potential and overcome existing limitations.
Q & A
Q. What are the key structural features of mycalamide B, and how do they influence its biological activity?
this compound is a marine-derived polyketide with a complex bicyclic framework featuring an acylated aminal group, a trioxadecalin moiety, and stereochemically sensitive C7 and C10 centers . These structural elements are critical for its protein synthesis inhibition (IC₅₀ values in low nM range) and apoptosis induction via NF-κB/AP-1 pathway disruption . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography have been pivotal in resolving its stereochemistry, while structure-activity relationship (SAR) studies highlight the necessity of the C6 methoxy group and acyl aminal for bioactivity .
Q. What experimental models are commonly used to evaluate this compound’s antitumor activity?
Key models include:
- In vitro : Transformed rat kidney epithelial (NRK) cells to assess morphological reversion , JB6 Cl41 murine epidermal cells for EGF-induced transformation assays , and 32D myeloid cells (ras/bcr-abl oncogene-transformed) for apoptosis quantification via Annexin-V staining/DNA laddering .
- In vivo : Limited due to scarcity of natural product; synthetic analogues are prioritized for pharmacokinetic studies .
Q. How is this compound isolated and purified from marine sponges?
Isolation involves extraction with organic solvents (e.g., CH₂Cl₂/MeOH), followed by chromatographic techniques:
- Flash chromatography for crude separation.
- Reverse-phase HPLC (C18 columns) for final purification, achieving >95% purity . Challenges include low natural abundance (<0.001% yield from Mycale spp.) and structural instability under acidic conditions .
Advanced Research Questions
Q. What are the major synthetic challenges in constructing the trioxadecalin moiety of this compound?
The trioxadecalin system requires precise stereocontrol at C7 and C10. Key strategies:
- Chiral precursors : D-mannitol for the right half synthesis via Lewis acid-catalyzed aldol reactions .
- Stereoselective coupling : Palladium-mediated Wacker/Heck cyclization to form the tetrahydropyran ring (Scheme 32.3 in ).
- Epimerization risks : Swern oxidation minimizes C7 epimerization but yields isomeric mixtures (5:4 ratio), necessitating tedious HPLC purification .
Q. How do structural modifications at C7 and C10 impact this compound’s immunosuppressive activity?
SAR studies reveal:
Q. What methodological approaches resolve contradictions in reported cytotoxicity data for this compound analogues?
Discrepancies arise from:
- Cell line variability : JB6 cells (IC₅₀ = 0.1 nM) vs. DA2312 C. elegans (resistant to psymberin but sensitive to this compound) .
- Assay conditions : Apoptosis assays (e.g., TUNEL vs. MTT) may yield divergent results due to time-dependent cytotoxicity . Best practices:
- Normalize data to positive controls (e.g., cyclosporin A for immunosuppression ).
- Validate findings across ≥3 independent replicates and multiple cell lines .
Q. How can researchers optimize total synthesis routes for this compound to improve yields?
Comparative analysis of synthetic routes:
- Use microwave-assisted synthesis to accelerate slow steps (e.g., azide reduction).
- Employ computational modeling (DFT) to predict stereochemical outcomes .
Data Contradiction & Ethical Considerations
Q. How should researchers address discrepancies in this compound’s reported mechanisms of action?
- Hypothesis 1 : Apoptosis via protein synthesis inhibition .
- Hypothesis 2 : Direct NF-κB pathway blockade independent of translation . Resolution strategies:
- Conduct ribopuromycylation assays to confirm translation inhibition.
- Use siRNA knockdowns to isolate NF-κB’s role .
Q. What ethical guidelines apply to sourcing this compound from marine ecosystems?
- Follow Nagoya Protocol for equitable marine biodiscovery.
- Prioritize synthetic analogues to reduce ecological impact .
Tables of Critical Data
Q. Table 1. Biological Activity of this compound Analogues
Q. Table 2. Comparative Synthetic Yields
| Synthetic Route | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Convergent (Sohn) | 28 | 5.2 | 98 |
| Linear (Nakata) | 32 | 1.8 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
